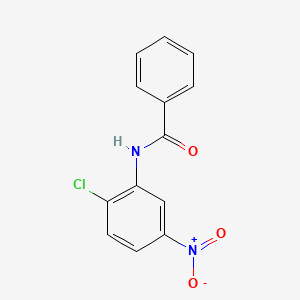

N-(2-chloro-5-nitrophenyl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2-chloro-5-nitrophenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2O3/c14-11-7-6-10(16(18)19)8-12(11)15-13(17)9-4-2-1-3-5-9/h1-8H,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJQSSZABUGAGPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20354693 | |

| Record name | N-(2-chloro-5-nitrophenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20354693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205827-96-9 | |

| Record name | N-(2-chloro-5-nitrophenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20354693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of N-(2-chloro-5-nitrophenyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a detailed scientific protocol for the synthesis and comprehensive characterization of N-(2-chloro-5-nitrophenyl)benzamide, a versatile chemical intermediate with significant applications in the pharmaceutical and agrochemical sectors.[1] The synthesis is achieved through a robust and well-established method, the Schotten-Baumann reaction, involving the acylation of 2-chloro-5-nitroaniline with benzoyl chloride. This document offers an in-depth explanation of the reaction mechanism, a step-by-step experimental protocol, and a complete workflow for the structural and purity verification of the final product using modern analytical techniques. The methodologies are presented with a focus on the underlying chemical principles to empower researchers with the expertise to not only replicate the procedure but also to adapt it for analogous transformations.

Introduction: Significance and Application

This compound is a substituted benzamide derivative whose structural framework is a key building block in medicinal and agricultural chemistry. The presence of reactive handles—the nitro and chloro substituents—makes it a valuable precursor for the synthesis of more complex bioactive molecules.[1] Its applications are diverse, serving as a critical intermediate in the development of novel therapeutic agents, including potential anti-cancer and anti-inflammatory drugs.[1] In the agrochemical field, this compound is utilized in the formulation of effective pesticides and herbicides.[1]

The reliable synthesis and unambiguous characterization of this molecule are paramount for ensuring the quality, reproducibility, and success of subsequent research and development efforts. This guide provides a self-validating system, from synthesis to final characterization, to ensure researchers can produce and verify this compound with high confidence.

Synthesis via Schotten-Baumann Acylation

The synthesis of this compound is most effectively achieved by the reaction of 2-chloro-5-nitroaniline with benzoyl chloride. This transformation is a classic example of the Schotten-Baumann reaction, a widely used method for synthesizing amides from amines and acyl chlorides.[2][3]

Principle and Rationale

The core of this synthesis is a nucleophilic acyl substitution. The amine group (-NH₂) of 2-chloro-5-nitroaniline acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of benzoyl chloride.[4][5] Acyl chlorides are among the most reactive carboxylic acid derivatives, making them ideal for this type of acylation.[6][]

A key aspect of the Schotten-Baumann reaction is the inclusion of a base (e.g., aqueous sodium hydroxide or pyridine).[2][8] The base serves two critical functions:

-

Neutralization: It neutralizes the hydrochloric acid (HCl) byproduct that is formed during the reaction.[8] This is crucial because HCl would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

-

Equilibrium Shift: By consuming the HCl, the base drives the reaction equilibrium towards the formation of the amide product.[8]

Reaction Scheme

Detailed Experimental Protocol

This protocol describes a robust, lab-scale synthesis of the target compound.

Table 1: Materials and Reagents

| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity | Notes |

| 2-Chloro-5-nitroaniline | 6283-25-6 | 172.57 | 5.0 g (29.0 mmol) | Starting material |

| Benzoyl Chloride | 98-88-4 | 140.57 | 4.07 g (3.4 mL, 29.0 mmol) | Acylating agent |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | 100 mL | Anhydrous solvent |

| Pyridine | 110-86-1 | 79.10 | 4.6 g (4.7 mL, 58.0 mmol) | Base and catalyst |

| 1 M Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | ~50 mL | For work-up |

| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | ~50 mL | For work-up |

| Saturated Sodium Chloride (Brine) | 7647-14-5 | 58.44 | ~50 mL | For work-up |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | ~10 g | Drying agent |

| Ethanol | 64-17-5 | 46.07 | As needed | For recrystallization |

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2-chloro-5-nitroaniline (5.0 g, 29.0 mmol) in 100 mL of anhydrous dichloromethane (DCM).

-

Addition of Base: Add pyridine (4.7 mL, 58.0 mmol) to the solution and cool the flask to 0°C in an ice bath. The use of an excess of base ensures complete neutralization of the HCl byproduct.[8]

-

Addition of Acyl Chloride: Slowly add benzoyl chloride (3.4 mL, 29.0 mmol) dropwise to the stirred solution over 15-20 minutes. The reaction is exothermic, and maintaining a low temperature is crucial to control the reaction rate.[]

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up - Quenching and Washing: Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with 50 mL of 1 M HCl (to remove excess pyridine), 50 mL of water, 50 mL of saturated NaHCO₃ solution (to remove any unreacted benzoyl chloride), and finally 50 mL of brine.[9]

-

-

Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[9]

-

Purification - Recrystallization: The resulting crude solid can be purified by recrystallization from hot ethanol to yield the pure this compound as a solid.

-

Final Product Handling: Dry the purified crystals in a vacuum oven. Record the final yield and determine the melting point.

Synthesis Workflow Diagram

Conclusion

This guide has detailed a reliable and reproducible methodology for the synthesis of this compound via the Schotten-Baumann reaction. The causality behind key experimental choices, from the selection of reagents to the purification strategy, has been explained to provide a deeper understanding of the process. Furthermore, a multi-technique approach to characterization, including IR, NMR, and Mass Spectrometry, establishes a robust system for verifying the structural integrity and purity of the final product. By following this comprehensive guide, researchers in drug development and materials science can confidently synthesize and validate this important chemical intermediate for their advanced applications.

References

-

PubChem. (n.d.). 2-Chloro-5-nitrobenzamide. National Center for Biotechnology Information. Retrieved from [Link]

-

MDPI. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Preprints.org. Retrieved from [Link]

-

NIST. (n.d.). Benzamide, N-(2-chloro-4-nitrophenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

-

PrepChem.com. (n.d.). (1) Synthesis of 2-chloro-5-nitrophenol. Retrieved from [Link]

-

BYJU'S. (2019). Schotten Baumann Reaction. Retrieved from [Link]

-

Chemguide. (n.d.). The preparation of amides. Retrieved from [Link]

-

Chem Help ASAP. (2019, November 12). Synthesis of amides from acid chlorides [Video]. YouTube. Retrieved from [Link]

-

ResearchGate. (n.d.). Benzamide-simplified mass spectrum. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). In vitro and in silico evaluation of N-(alkyl/aryl)-2-chloro-4-nitro-5- [(4-nitrophenyl)sulfamoyl]benzamide derivatives for antidiabetic potential using docking and molecular dynamic simulations. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide.

-

NIST. (n.d.). 2-Chloro-5-nitrobenzoic acid. NIST Chemistry WebBook. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions. Retrieved from [Link]

-

YouTube. (2021, June 22). Schotten-Baumann Reaction and its Mechanism [Video]. YouTube. Retrieved from [Link]

-

Physics Wallah. (n.d.). Reaction Mechanism of Schotten Baumann Reaction. Retrieved from [Link]

-

Material Science Research India. (2014). IR Spectra, Magnetic and Thermal Studies of Copper (II) Complex of N-Hydroxy –N-(4-Chloro) Phenyl N'(4-Fluoro) Phenyl Benzamidine Hydrochloride. Retrieved from [Link]

-

ResearchGate. (n.d.). The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-nitrophenyl)formamide. Retrieved from [Link]

-

SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]

-

Khan Academy. (n.d.). Amide formation from acyl chloride [Video]. Retrieved from [Link]

-

Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. Retrieved from [Link]

-

SIELC Technologies. (2018, May 16). N-(5-Chloro-2-methoxy-4-nitrophenyl)benzamide. Retrieved from [Link]

-

NIST. (n.d.). Benzamide, N-(2,5-dimethoxyphenyl)-2-chloro-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. byjus.com [byjus.com]

- 3. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]

- 4. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 5. Khan Academy [khanacademy.org]

- 6. youtube.com [youtube.com]

- 8. Schotten Baumann Reaction| Reaction Mechanism of Schotten Baumann Reaction [pw.live]

- 9. 2-Chloro-N-(4-nitrophenyl)benzamide synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Physicochemical Properties of N-(2-chloro-5-nitrophenyl)benzamide

Foreword

N-(2-chloro-5-nitrophenyl)benzamide is a substituted benzamide derivative, a class of compounds of significant interest in medicinal and agricultural chemistry. The specific arrangement of a chloro and a nitro substituent on one phenyl ring, and the amide linkage to another, creates a molecule with distinct electronic and steric properties. These characteristics make it a valuable intermediate for synthesizing a range of bioactive molecules, including potential anti-cancer and anti-inflammatory drugs, as well as agrochemicals such as pesticides and herbicides.[1] A thorough understanding of its fundamental physicochemical properties is therefore a critical prerequisite for its effective utilization in research and development. This guide provides a comprehensive overview of these properties and details the authoritative experimental protocols required for their accurate determination.

Molecular and Physicochemical Profile

The structural and physical characteristics of a compound dictate its behavior in both chemical and biological systems. The properties of this compound are summarized below.

Chemical Structure

The molecule consists of a benzoyl group attached via an amide linkage to a 2-chloro-5-nitrophenyl moiety.

Caption: Chemical structure of this compound.

Core Physicochemical Data

The fundamental properties of the compound are summarized in the table below. This data is essential for dose formulation, reaction setup, and analytical method development.

| Property | Value | Source |

| CAS Number | 205827-96-9 | [1][2] |

| Molecular Formula | C₁₃H₉ClN₂O₃ | [1][2] |

| Molecular Weight | 276.68 g/mol | [1] |

| Appearance | Solid (form may vary) | [3] |

| Storage Conditions | 0-8°C | [1] |

Spectroscopic and Structural Elucidation

Spectroscopic techniques provide a fingerprint of a molecule, confirming its identity and purity. While experimental spectra for this specific compound are not widely published, its structural features suggest characteristic signals in standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the detailed structure of an organic molecule in solution.[4]

-

¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings and a signal for the amide proton (-NH). The aromatic region (typically 7-9 ppm) will be complex due to the substitution patterns. The protons on the nitro- and chloro-substituted ring will be influenced by the strong electron-withdrawing effects of these groups, likely shifting them downfield. The amide proton often appears as a broad singlet, with its chemical shift being highly dependent on the solvent and concentration.

-

¹³C NMR: A proton-decoupled ¹³C NMR spectrum will show a signal for each unique carbon atom.[5] The carbonyl carbon of the amide group is particularly characteristic and is expected to appear significantly downfield (e.g., >165 ppm). The aromatic carbons will resonate in the typical range of 110-150 ppm, with the carbons directly attached to the electronegative chloro and nitro groups showing distinct chemical shifts.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, key vibrational bands are expected for:

-

N-H stretch: A moderate to sharp peak around 3300 cm⁻¹.

-

C=O stretch (Amide I band): A strong, sharp peak typically in the range of 1650-1680 cm⁻¹.

-

N-O stretch (nitro group): Two strong bands, typically around 1500-1550 cm⁻¹ (asymmetric) and 1300-1360 cm⁻¹ (symmetric).

-

C-Cl stretch: A peak in the fingerprint region, typically 600-800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and insights into its structure through fragmentation patterns.[4] Electron ionization (EI) would likely show a prominent molecular ion peak [M]⁺ at m/z 276. The isotopic pattern of this peak would be characteristic of a molecule containing one chlorine atom (an M+2 peak approximately one-third the intensity of the M peak). Common fragmentation pathways would involve cleavage of the amide bond.

Authoritative Experimental Protocols

The accurate determination of physicochemical properties is foundational to all further research. The following sections provide detailed, field-proven protocols for characterizing this compound.

Melting Point Determination

Causality: The melting point is a robust indicator of a crystalline solid's purity. Pure compounds exhibit a sharp melting point range (typically 0.5-1.0°C), whereas impurities depress the melting point and broaden the range.[6] This protocol ensures an accurate and reproducible measurement.

Caption: Workflow for Melting Point Determination.

Methodology:

-

Sample Preparation: Place a small amount of dry this compound on a clean, dry surface. Crush the solid into a fine powder using a spatula.[7]

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap the sealed end gently on a hard surface to pack the sample down to a height of 1-2 mm.[7]

-

Apparatus Insertion: Place the loaded capillary tube into the sample holder of a calibrated melting point apparatus (e.g., a Mel-Temp).

-

Heating: Begin heating the block. For an unknown compound, a rapid heating rate can be used to determine an approximate melting range. For an accurate measurement, use a fresh sample and heat rapidly to about 15-20°C below the approximate melting point, then reduce the heating rate to 1-2°C per minute.[6]

-

Observation: Observe the sample through the magnifying lens.

-

Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample has melted into a clear liquid (T2).[8] The melting point is reported as the range T1-T2.

-

Validation: For a highly pure sample, this range should be narrow. A broad range suggests the presence of impurities. Repeat the measurement with a fresh sample to ensure consistency.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: The chemical environment of each nucleus in a molecule influences its resonance frequency, providing a unique structural fingerprint.[5] Proper sample preparation is critical to obtain high-resolution spectra free from contaminants and artifacts.

Caption: Workflow for NMR Sample Preparation and Analysis.

Methodology:

-

Sample Weighing: Accurately weigh the required amount of this compound. Typically, 5-10 mg is sufficient for ¹H NMR, while 20-50 mg may be needed for a ¹³C NMR spectrum acquired in a reasonable time.[9]

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble (e.g., Chloroform-d, DMSO-d₆).[4][9] The choice of solvent is critical for sample solubility and to avoid overlapping solvent peaks with analyte signals.

-

Dissolution: In a small, clean vial, dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent.[5]

-

Transfer: Using a Pasteur pipette plugged with a small amount of glass wool, transfer the solution into a standard 5 mm NMR tube. The filtration step removes any particulate matter that can degrade the spectral resolution.[9] The final solution height should be around 4-5 cm.[5]

-

Acquisition: Insert the labeled NMR tube into the spectrometer. The instrument will then be "locked" onto the deuterium signal of the solvent and "shimmed" to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H spectrum. Typically, 16 to 64 scans are sufficient.[4]

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A significantly larger number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of the ¹³C isotope.[4]

-

Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate NMR software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to a known standard (e.g., tetramethylsilane, TMS, at 0 ppm).

Aqueous Solubility Determination (Shake-Flask Method)

Causality: Aqueous solubility is a critical parameter that influences bioavailability and therapeutic effectiveness.[10] The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility, representing the true saturation point of a compound in a given medium.[10]

Caption: Workflow for Equilibrium Solubility Determination.

Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of vials containing the desired aqueous medium (e.g., purified water, phosphate-buffered saline (PBS) at pH 7.4). The presence of visible, undissolved solid is essential to ensure saturation is reached.[10]

-

Equilibration: Seal the vials securely to prevent solvent evaporation. Place the vials in a shaker bath and agitate at a constant, controlled temperature for a period sufficient to reach equilibrium, typically 24 to 48 hours.[10]

-

Phase Separation: After the incubation period, remove the vials and allow them to stand to let the excess solid settle. To ensure complete separation of the solid and liquid phases, centrifuge the samples at high speed.[10]

-

Sampling: Carefully withdraw an aliquot of the clear supernatant, taking extreme care not to disturb the pelleted solid.

-

Filtration: Filter the collected supernatant through a suitable low-protein-binding syringe filter (e.g., 0.22 µm PVDF) to remove any remaining microscopic particles. This step is critical to avoid artificially inflated solubility readings.[10]

-

Analysis: Prepare a calibration curve using standard solutions of the compound of known concentrations. Accurately dilute the filtered supernatant and analyze it using a validated analytical method, such as HPLC-UV or LC-MS, to determine the concentration of the dissolved compound.[11]

References

- Melting point determin

- Melting Point Determination of Organic Compounds: Chemistry Guide. (n.d.). Vedantu.

- Application Note: 1H and 13C NMR Characterization of Benzamides for Pharmaceutical Research and Development. (2025). BenchChem.

- Physicochemical Characterization of Newly Synthesized Benzamide Derivatives: An In-depth Technical Guide. (n.d.). BenchChem.

- Solubility Test. (n.d.). AxisPharm.

- Kinetic & Thermodynamic Solubility Testing. (n.d.). WuXi AppTec.

- Technical Guide: Solubility and Stability Testing of Investigational Compound C13H11Cl3N4OS. (2025). BenchChem.

- Determination Of Melting Point Of An Organic Compound. (n.d.). BYJU'S.

- Determination of Melting Point. (n.d.). Clarion University.

- Determination of Melting Point of An Organic Compound. (n.d.). Scribd.

- Aqueous Solubility Assay. (n.d.). Enamine.

- Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed.

- Application Note: NMR Spectroscopic Characterization of 2-amino-N-(3-hydroxypropyl)benzamide. (2025). BenchChem.

- Benzamide, 2-chloro-5-nitro-N-phenyl-. (n.d.). CymitQuimica.

- NMR Sample Prepar

- This compound. (n.d.). Chem-Impex.

- 205827-96-9|this compound. (n.d.). BLDpharm.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 205827-96-9|this compound|BLD Pharm [bldpharm.com]

- 3. Benzamide, 2-chloro-5-nitro-N-phenyl- | CymitQuimica [cymitquimica.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 7. byjus.com [byjus.com]

- 8. pennwest.edu [pennwest.edu]

- 9. research.reading.ac.uk [research.reading.ac.uk]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Solubility Test | AxisPharm [axispharm.com]

A Comprehensive Technical Guide to N-(2-chloro-5-nitrophenyl)benzamide (GW9662)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of N-(2-chloro-5-nitrophenyl)benzamide, a pivotal molecule in biomedical research. More commonly known by its designation GW9662, this compound has been instrumental in elucidating the physiological and pathophysiological roles of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ). This document consolidates critical information regarding its chemical identity, physical properties, synthesis, mechanism of action, and key applications, with a focus on providing researchers with the practical insights necessary for its effective utilization.

Chemical Identity and Properties

This compound is a synthetic compound belonging to the benzanilide class. Its identity is crucial for accurate sourcing, experimental design, and data interpretation.

| Identifier | Value | Source |

| IUPAC Name | 2-chloro-5-nitro-N-phenylbenzamide | [1] |

| Common Name | GW9662 | [2][3][4] |

| CAS Number | 22978-25-2 | [2][3][4] |

| Molecular Formula | C₁₃H₉ClN₂O₃ | [5] |

| Molecular Weight | 276.67 g/mol | [5] |

| Appearance | White to light yellow crystalline solid | [5] |

| Melting Point | 155-156 °C | [2] |

| Solubility | Soluble in DMSO (to 100 mM) and ethanol (to 25 mM with gentle warming). |

Synthesis of this compound (GW9662)

The synthesis of GW9662 is typically achieved through the acylation of aniline with 2-chloro-5-nitrobenzoyl chloride. This method provides a reliable route to obtaining the target compound with good purity.

Experimental Protocol: Synthesis via Acyl Chloride

This protocol is based on established synthetic procedures for benzamides and specific details found for GW9662.[2]

Materials:

-

2-chloro-5-nitrobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Aniline

-

Pyridine

-

Dichloromethane (DCM), anhydrous

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step 1: Formation of 2-chloro-5-nitrobenzoyl chloride

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-chloro-5-nitrobenzoic acid (1.0 equivalent) in an excess of thionyl chloride (5-10 equivalents).

-

Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

-

Heat the mixture to reflux for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

After the reaction is complete, remove the excess thionyl chloride under reduced pressure. The resulting crude 2-chloro-5-nitrobenzoyl chloride is typically used in the next step without further purification.

Step 2: Amidation with Aniline

-

Dissolve aniline (1.0 equivalent) and pyridine (1.2 equivalents) in anhydrous dichloromethane (DCM) in a separate flask under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0 °C in an ice bath.

-

Dissolve the crude 2-chloro-5-nitrobenzoyl chloride from Step 1 in anhydrous DCM.

-

Add the acyl chloride solution dropwise to the cooled aniline solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Step 3: Work-up and Purification

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization from a suitable solvent system, such as ethyl acetate, to afford pure this compound as a white solid.[2]

Caption: Synthetic workflow for this compound (GW9662).

Analytical Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized GW9662.

| Technique | Expected Results |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.63 (d, 1H, J=2.7 Hz), 8.28 (dd, 1H, J=2.7, 8.9 Hz), 7.81 (br s, 1H), 7.68-7.63 (m, 3H), 7.42 (t, 2H, J=7.9 Hz), 7.23 (t, 1H, J=7.5 Hz).[2] |

| Mass Spectrometry (ES-) | m/z 275.1 ([M-H]⁻).[2] |

| Elemental Analysis | Calculated for C₁₃H₉ClN₂O₃: C, 56.43%; H, 3.28%; N, 10.13%. Found: C, 56.33%; H, 3.30%; N, 10.03%.[2] |

Mechanism of Action: Selective and Irreversible PPARγ Antagonism

The primary and most widely studied application of GW9662 is its function as a potent and selective antagonist of Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[6][7]

-

Selectivity: GW9662 exhibits high selectivity for PPARγ, with IC₅₀ values of 3.3 nM for PPARγ, 32 nM for PPARα, and 2000 nM for PPARδ.[7] This selectivity allows researchers to probe the specific functions of PPARγ with minimal off-target effects on other PPAR isoforms.

-

Irreversible Inhibition: The antagonistic action of GW9662 is irreversible due to the covalent modification of a specific cysteine residue (Cys285) within the ligand-binding domain of PPARγ.[6][8] This covalent binding effectively and permanently blocks the receptor, preventing its activation by agonists. This irreversible nature makes GW9662 a powerful tool for studying the long-term consequences of PPARγ inhibition.

Caption: Covalent modification of Cys285 in PPARγ by GW9662 leads to irreversible antagonism.

Applications in Research and Drug Development

The unique properties of GW9662 have established it as an indispensable tool in various fields of biomedical research.

-

Oncology: GW9662 is widely used to investigate the role of PPARγ in cancer. Studies have shown that it can inhibit the growth of various cancer cell lines, including breast cancer.[6] It is often used to determine if the anticancer effects of certain compounds are PPARγ-dependent.

-

Inflammation and Immunology: PPARγ is a key regulator of inflammation. GW9662 is employed to block PPARγ activity, thereby allowing researchers to study its role in inflammatory processes and immune cell function. For instance, it has been used to reverse the protective effects of lipopolysaccharide in a model of renal ischemia-reperfusion injury, highlighting the involvement of PPARγ in this process.[6]

-

Metabolic Diseases: As a master regulator of adipogenesis and lipid metabolism, PPARγ is a major target in the study of diseases like obesity and type 2 diabetes. GW9662 is used to antagonize PPARγ function to better understand its role in these metabolic pathways.[2]

-

Agrochemicals: The benzanilide scaffold is also found in some agrochemicals, and derivatives of this compound may be explored for potential herbicidal or pesticidal activities.[5]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Identification: This compound is classified as causing serious eye irritation and may cause an allergic skin reaction.[3]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, eye protection (safety glasses or goggles), and a lab coat.[3]

-

Handling: Avoid breathing dust. Handle in a well-ventilated area. Wash hands thoroughly after handling.[3]

-

Storage: Store in a dry, dark place at 0 - 4 °C for short-term storage or -20 °C for long-term storage.[3]

-

First Aid Measures:

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

In case of skin contact: Wash with plenty of water. If skin irritation or rash occurs, get medical advice/attention.

-

If inhaled: Move person into fresh air.

-

If swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.

-

Always consult the most recent Safety Data Sheet (SDS) from your supplier before handling this compound. [3]

Conclusion

This compound (GW9662) is a powerful and selective tool for the study of PPARγ. Its well-defined chemical properties, established synthetic route, and specific mechanism of action make it an invaluable reagent for researchers in oncology, immunology, and metabolic disease. A thorough understanding of its characteristics and proper handling are paramount to its effective and safe use in the laboratory.

References

-

GW9662 | CAS#:22978-25-2. Chemsrc. (2025-08-25). Available at: [Link]

-

Synthesis and evaluation of 18F-labeled PPARγ antagonists. Vasdev, N., et al. (2009). Nuclear Medicine and Biology. Available at: [Link]

-

22978-25-2 | GW9662. BioChemPartner. Available at: [Link]

-

2-Chloro-5-nitrobenzanilide | C13H9ClN2O3 | CID 644213. PubChem. Available at: [Link]

-

PPARGC1A Gene - GeneCards | PRGC1 Protein. GeneCards. Available at: [Link]

-

The PPARγ antagonist 2-chloro-5-nitro-N-phenylbenzamide (GW9662) triggers PLIN2 expression via PPARδ and induces lipogenesis and triglyceride accumulation in human THP-1 macrophages. ResearchGate. (2021). Available at: [Link]

-

The Peroxisome Proliferator-Activated Receptor (PPAR)- γ Antagonist 2-Chloro-5-Nitro-N-Phenylbenzamide (GW9662) Triggers Perilipin 2 Expression via PPAR δ and Induces Lipogenesis and Triglyceride Accumulation in Human THP-1 Macrophages. PubMed. (2020). Available at: [Link]

-

Synthesis of 2-alkoxy-5-nitrobenzamides by phase-transfer catalyzed nucleophilic substitution of 2-chloro-5-nitrobenzamides. ResearchGate. (2008). Available at: [Link]

-

The selective PPAR antagonist GW9662 reverses the protection of LPS in a model of renal ischemia-reperfusion. ResearchGate. (2005). Available at: [Link]

Sources

- 1. 2-Chloro-5-nitrobenzanilide | C13H9ClN2O3 | CID 644213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GW9662 | 22978-25-2 [chemicalbook.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. scbt.com [scbt.com]

- 5. caymanchem.com [caymanchem.com]

- 6. apexbt.com [apexbt.com]

- 7. selleckchem.com [selleckchem.com]

- 8. Synthesis and evaluation of 18F-labeled PPARγ antagonists - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-(2-chloro-5-nitrophenyl)benzamide: Molecular Structure, Synthesis, and Therapeutic Potential

This guide provides a comprehensive technical overview of N-(2-chloro-5-nitrophenyl)benzamide, a versatile chemical intermediate with significant applications in pharmaceutical and agrochemical research. We will delve into its molecular structure, provide a detailed, field-proven synthesis protocol, and explore its potential as a modulator of critical cellular pathways in the context of drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction: The Significance of the Benzamide Scaffold

The benzamide functional group is a cornerstone in medicinal chemistry, appearing in a wide array of approved drugs with diverse therapeutic activities. Its ability to form stable amide bonds and participate in hydrogen bonding interactions makes it an ideal scaffold for designing molecules that can effectively interact with biological targets. The subject of this guide, this compound, combines this privileged scaffold with key substituents—a chloro group and a nitro group—that modulate its electronic properties and reactivity, making it a valuable precursor for the synthesis of novel bioactive compounds.[1] This compound serves as a critical building block in the development of new therapeutic agents, particularly in the realms of oncology and inflammatory diseases.[1]

Molecular Structure and Formula

The molecular identity of this compound is defined by its unique arrangement of atoms, which dictates its physicochemical properties and biological activity.

Molecular Formula and Weight

The chemical formula for this compound is C₁₃H₉ClN₂O₃ . This corresponds to a molecular weight of approximately 276.68 g/mol .

Structural Representation

The molecule consists of a benzoyl group attached to a 2-chloro-5-nitroaniline moiety through an amide linkage.

Sources

Unveiling the Therapeutic Potential of N-(2-chloro-5-nitrophenyl)benzamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the promising biological activities of N-(2-chloro-5-nitrophenyl)benzamide derivatives. As a senior application scientist, this document moves beyond a simple recitation of facts to provide a cohesive analysis of the existing research, highlighting the therapeutic potential of this chemical scaffold in antimicrobial, anticancer, and anti-inflammatory applications. The guide delves into the synthesis, proposed mechanisms of action, and relevant in vitro data, offering a comprehensive resource for researchers in the field of medicinal chemistry and drug discovery.

Introduction: The Versatility of the Benzamide Scaffold

Benzamide derivatives are a cornerstone in medicinal chemistry, demonstrating a vast array of pharmacological properties including antimicrobial, anticancer, and anti-inflammatory effects[1]. The this compound core, in particular, serves as a versatile intermediate for synthesizing novel therapeutic agents. The presence of the chloro and nitro functional groups on one of the phenyl rings significantly influences the molecule's electronic properties and reactivity, making it a compelling candidate for further derivatization and biological evaluation[2]. This guide will systematically explore the current understanding of these derivatives and their potential to address unmet medical needs.

Antimicrobial Activity: A Renewed Arsenal Against Resistant Pathogens

The emergence of multidrug-resistant bacteria necessitates the development of novel antimicrobial agents. Benzamide derivatives have shown considerable promise in this area, and the unique structural features of N-(2-chloro-5-nitrophenyl)benzamides suggest a strong potential for potent antibacterial and antifungal activity.

Proposed Mechanisms of Antimicrobial Action

While direct mechanistic studies on this compound derivatives are limited, the well-documented activities of related nitroaromatic compounds provide valuable insights. The primary proposed mechanism centers on the bioreduction of the nitro group by bacterial nitroreductases. This enzymatic process generates reactive nitrogen species (RNS) and reactive oxygen species (ROS), which induce significant oxidative stress within the bacterial cell. This surge in reactive species can lead to widespread damage of critical biomolecules, including DNA, proteins, and lipids, ultimately inhibiting bacterial replication and viability[3][4].

Another plausible mechanism, observed in some nitro-containing compounds, is the protonophoric effect. These molecules can transport protons across the bacterial cell membrane, disrupting the crucial proton motive force. This dissipation of the proton gradient interferes with ATP synthesis and other essential cellular processes, leading to bacterial cell death[4].

Diagram: Proposed Antimicrobial Mechanism of Action

Caption: Proposed antimicrobial mechanism of this compound derivatives.

In Vitro Antimicrobial Activity Data

Direct MIC (Minimum Inhibitory Concentration) values for this compound derivatives are not extensively reported in the literature. However, studies on structurally similar compounds provide a strong rationale for their investigation. For instance, a study on N-benzamide derivatives demonstrated significant activity against both Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria, with MIC values as low as 3.12 µg/mL[1]. Another study on N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives reported MIC values ranging from 2.5 to 5.0 mg/mL against Gram-positive bacteria[5]. Furthermore, derivatives of 2-chloro-5-nitrobenzoic acid have shown inhibitory activity against methicillin-resistant Staphylococcus aureus (MRSA)[6].

Table 1: Antimicrobial Activity of Structurally Related Benzamide Derivatives

| Compound Class | Test Organism | MIC (µg/mL) | Reference |

| N-Benzamide derivatives | Bacillus subtilis | 6.25 | [1] |

| Escherichia coli | 3.12 | [1] | |

| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Gram-positive bacteria | 2500 - 5000 | [5] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of novel benzamide derivatives.

-

Preparation of Bacterial Inoculum:

-

Aseptically pick 3-5 isolated colonies of the test bacterium from an agar plate.

-

Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the standardized suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).

-

-

Inoculation and Incubation:

-

Add the diluted bacterial inoculum to each well of the microtiter plate.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the plates at 35-37°C for 16-20 hours.

-

-

Determination of MIC:

-

The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Anticancer Activity: Targeting Proliferation and Survival of Cancer Cells

The this compound scaffold is a promising starting point for the development of novel anticancer agents. Research on structurally related compounds has revealed multiple potential mechanisms of action against various cancer cell types.

Proposed Mechanisms of Anticancer Action

The anticancer potential of this class of compounds can be attributed to several mechanisms, primarily inferred from studies on analogous structures.

-

Mitochondrial Uncoupling: A prominent example is the anthelmintic drug Niclosamide (5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide), which is structurally similar to the core of interest. Niclosamide acts as a protonophore, disrupting the mitochondrial membrane potential and uncoupling oxidative phosphorylation. This leads to a decrease in ATP production and an increase in oxidative stress, ultimately triggering apoptosis in cancer cells[7].

-

Induction of Cell Cycle Arrest and Apoptosis: Derivatives incorporating the 2-chloro-benzamide moiety have been shown to induce G2/M phase cell cycle arrest and apoptosis in cancer cells. This is often accompanied by the downregulation of key cell cycle proteins like Cyclin B1 and CDK1, and the upregulation of tumor suppressor proteins such as p53 and p21[8].

-

Inhibition of Drug Efflux Pumps: A significant challenge in cancer chemotherapy is multidrug resistance (MDR), often mediated by ATP-binding cassette (ABC) transporters like ABCG2. Certain benzamide derivatives have demonstrated the ability to inhibit the efflux activity of ABCG2, thereby restoring the efficacy of conventional chemotherapeutic drugs in resistant cancer cell lines[9].

Diagram: Potential Anticancer Mechanisms

Caption: Potential anticancer mechanisms of this compound derivatives.

In Vitro Anticancer Activity Data

Table 2: Anticancer Activity of Structurally Related Compounds

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 2-Chloro-quinoline-benzamide derivatives | HepG2 (Liver) | 1.5 - 5.0 | [8] |

| SK-OV-3 (Ovarian) | 2.1 - 8.3 | [8] | |

| NCI-H460 (Lung) | 1.8 - 6.5 | [8] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of the this compound derivatives and incubate for 48-72 hours.

-

Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

-

MTT Addition:

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

-

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases. Benzamide-based compounds have emerged as promising anti-inflammatory agents, and the this compound scaffold presents an opportunity for the development of novel therapeutics in this area.

Proposed Mechanisms of Anti-inflammatory Action

The anti-inflammatory properties of this class of compounds are likely mediated through the inhibition of key enzymes in the inflammatory pathway.

-

COX-2 Inhibition: Many benzimidazole derivatives, which can be synthesized from chloro-nitrobenzoic acids, exhibit selective inhibition of cyclooxygenase-2 (COX-2)[10]. COX-2 is an enzyme responsible for the production of prostaglandins, which are key mediators of inflammation and pain. Selective COX-2 inhibition offers the potential for anti-inflammatory efficacy with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs[11].

-

Inhibition of Prostaglandin E2 (PGE2) Synthesis: Some N-phenylbenzamide derivatives have been shown to potently inhibit the synthesis of prostaglandin E2 (PGE2), a major pro-inflammatory prostaglandin[12].

Diagram: Anti-inflammatory Mechanism via COX-2 Inhibition

Caption: Proposed anti-inflammatory mechanism via inhibition of the COX-2 pathway.

In Vitro Anti-inflammatory Activity Data

As with other biological activities, direct data for this compound derivatives is limited. However, related compounds have shown significant anti-inflammatory potential.

Table 3: Anti-inflammatory Activity of Structurally Related Benzamide Derivatives

| Compound Class | Assay | IC₅₀ (mg/mL) | Reference |

| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Protease Inhibition | 0.04 - 0.07 | [5] |

Experimental Protocol: In Vitro Protease Inhibition Assay

This assay measures the ability of a compound to inhibit protease activity, a hallmark of inflammation.

-

Reaction Mixture Preparation:

-

Prepare a reaction mixture containing trypsin, Tris-HCl buffer, and the test this compound derivative at various concentrations.

-

Include a control without the test compound.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for 5 minutes.

-

-

Substrate Addition:

-

Add bovine serum albumin (BSA) as a substrate to the reaction mixture.

-

Incubate for an additional 20 minutes.

-

-

Reaction Termination:

-

Stop the reaction by adding perchloric acid.

-

-

Centrifugation and Absorbance Measurement:

-

Centrifuge the mixture and measure the absorbance of the supernatant at 280 nm.

-

Calculate the percentage of protease inhibition and determine the IC₅₀ value.

-

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be readily achieved through standard amide bond formation reactions. A general and adaptable protocol is provided below.

Diagram: General Synthesis Workflow

Caption: General workflow for the synthesis of this compound derivatives.

General Synthesis Protocol

-

Activation of Carboxylic Acid:

-

Dissolve the desired substituted benzoic acid in an appropriate anhydrous solvent (e.g., dichloromethane, DMF).

-

Add a coupling agent (e.g., EDC, DCC) and an activator (e.g., HOBt, DMAP).

-

Stir the mixture at room temperature for 30 minutes to form the activated ester.

-

-

Amide Bond Formation:

-

Add 2-chloro-5-nitroaniline to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).

-

-

Work-up and Purification:

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with dilute acid, base, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

-

-

Characterization:

-

Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

-

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents with a wide range of potential biological activities. While direct research on this specific class of derivatives is still in its early stages, the substantial body of evidence from structurally related compounds strongly suggests their potential as antimicrobial, anticancer, and anti-inflammatory agents.

Future research should focus on the synthesis and systematic biological evaluation of a library of this compound derivatives to establish clear structure-activity relationships (SAR). Elucidating the precise mechanisms of action for the most potent compounds will be crucial for their further development. The versatility of this scaffold, coupled with the insights provided in this guide, should encourage further exploration of its therapeutic potential, with the ultimate goal of developing novel and effective treatments for a range of human diseases.

References

- Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. (2023).

- From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. (2023).

- Novel N-phenylcarbamothioylbenzamides with anti-inflammatory activity and prostaglandin E2 inhibitory properties. (2015).

-

Nitro-Deficient Niclosamide Confers Reduced Genotoxicity and Retains Mitochondrial Uncoupling Activity for Cancer Therapy. (2022). PubMed Central. [Link]

-

Synthesis and Biological Activity of Novel 2, 5-Disubstituted Benzimidazole Derivatives. (2018). ResearchGate. [Link]

-

Antimicrobial Peptides—Mechanisms of Action, Antimicrobial Effects and Clinical Applications. (2022). MDPI. [Link]

-

N-2-(Phenylamino) Benzamide Derivatives as Dual Inhibitors of COX-2 and Topo I Deter Gastrointestinal Cancers via Targeting Inflammation and Tumor Progression. (2022). PubMed. [Link]

- Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2021).

-

Synthesis and antibacterial activity of benzamides and sulfonamide derived from 2-amino-5-bromo/nitropyridine against bacterial strains isolated from clinical patients. (2019). ResearchGate. [Link]

-

From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. (2023). PubMed Central. [Link]

-

Anti-inflammatory activity. [A] IC50 values of all the compounds [B.C]... (2021). ResearchGate. [Link]

-

The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). PubMed Central. [Link]

-

Synthesis, characterization and biological evaluation of novel 2,5 substituted-1,3,4 oxadiazole derivatives. (2014). PubMed Central. [Link]

-

Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. (2019). MDPI. [Link]

-

In vitro and in silico evaluation of N-(alkyl/aryl)-2-chloro-4-nitro-5- [(4-nitrophenyl)sulfamoyl]benzamide derivatives for antidiabetic potential using docking and molecular dynamic simulations. (2022). Taylor & Francis Online. [Link]

-

Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. (2023). ACS Publications. [Link]

-

Synthesis and Biological Evaluation of New N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and Phenylacetamides as Antimicrobial Agents. (2009). PubMed. [Link]

-

The Novel Benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs in Colon Cancer Cell Lines by Inhibiting the ABCG2 Transporter. (2022). MDPI. [Link]

-

Synthesis, characterization and biological evaluation of N-(5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide derivatives. (2016). ResearchGate. [Link]

-

Investigation on the Anticancer Activity of Symmetric and Unsymmetric Cyclic Sulfamides. (2020). PubMed Central. [Link]

Sources

- 1. nanobioletters.com [nanobioletters.com]

- 2. chemimpex.com [chemimpex.com]

- 3. From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Nitro-Deficient Niclosamide Confers Reduced Genotoxicity and Retains Mitochondrial Uncoupling Activity for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of Benzamide Analogues

Foreword: The Enduring Significance of the Benzamide Scaffold

The benzamide moiety is a cornerstone of modern medicinal chemistry and materials science. Its prevalence is a testament to its unique combination of properties: a rigid aromatic ring providing a defined vector for substituent placement, and an amide linkage that is both exceptionally stable and a superb hydrogen bond donor/acceptor. This allows benzamide analogues to engage in highly specific interactions with biological targets, leading to their use in a vast array of pharmaceuticals, from antipsychotics and antiemetics to anticancer agents and analgesics.[1][2] The challenge and art of the synthetic chemist lie in the efficient and controlled construction of this critical functional group, often within the context of complex, polyfunctional molecules. This guide moves beyond a simple recitation of reactions, delving into the mechanistic underpinnings and strategic considerations that guide the selection of a synthetic route, empowering researchers to make informed, causality-driven decisions in their own work.

Chapter 1: Foundational Strategies: The Acid Activation Paradigm

The most common approach to amide bond formation is the reaction between a carboxylic acid and an amine. However, a direct thermal condensation requires prohibitively high temperatures (>180 °C), which are incompatible with most functionalized molecules.[1][3] The core principle of most foundational methods, therefore, is the in situ conversion of the carboxylic acid's hydroxyl group into a better leaving group, thereby activating it for nucleophilic attack by the amine.

The Acyl Chloride Method: A Classic, High-Reactivity Approach

The conversion of a benzoic acid derivative to its corresponding acyl chloride is one of the oldest and most direct methods for activating the carboxyl group.[] The high electrophilicity of the acyl chloride carbonyl carbon makes it exceedingly reactive towards amine nucleophiles.

Causality and Mechanistic Insight: The reaction of a carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride replaces the -OH group with a -Cl. The chloride is an excellent leaving group, and its electron-withdrawing nature makes the carbonyl carbon highly susceptible to nucleophilic attack. The reaction with an amine is typically rapid and often exothermic.[] An equivalent of a non-nucleophilic base (e.g., triethylamine, pyridine) is required to scavenge the HCl byproduct generated during the amidation step, driving the reaction to completion.

Diagram 1: Workflow for Benzamide Synthesis via the Acyl Chloride Route.

Field-Proven Protocol: Synthesis of N-Aryl Benzamides [5]

-

Acid Chloride Formation: A mixture of the desired benzoic acid (1.0 eq), thionyl chloride (1.0 eq), and a catalytic amount of DMF is refluxed for 2 hours.

-

Solvent Removal: The reaction mixture is evaporated to dryness. Toluene is added and subsequently evaporated to remove residual thionyl chloride, yielding the crude acid chloride.

-

Amidation: The crude acid chloride is dissolved in an anhydrous solvent like CH₂Cl₂ and cooled to 0°C in an ice bath.

-

Amine Addition: The desired amine (1.0 eq) is added dropwise to the solution.

-

Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for 8 hours, with progress monitored by Thin Layer Chromatography (TLC).

-

Workup and Purification: The solvent is removed in vacuo. The crude residue is extracted with ethyl acetate, washed sequentially with water and brine, dried over Na₂SO₄, and concentrated. The final product is purified by column chromatography.[5]

Coupling Reagents: The Workhorse of Modern Amide Synthesis

To circumvent the often harsh conditions of acyl chloride formation, a vast array of "coupling reagents" have been developed. These reagents activate the carboxylic acid in situ under mild conditions, generating a reactive intermediate that is immediately consumed by the amine present in the reaction mixture.[6] This is the most frequently used method in pharmaceutical drug discovery.[7]

Causality and Mechanistic Insight: Coupling reagents fall into several classes (carbodiimides, phosphonium, uronium/guanidinium salts), but the principle is the same. They react with the carboxylate to form a highly reactive acyl-substituted intermediate (e.g., an O-acylisourea for carbodiimides like DCC or EDC).[8] This intermediate is an excellent electrophile. However, it can also be susceptible to side reactions, including racemization if the acid has a chiral center at the α-position.

To mitigate these side reactions and increase reaction rates, additives such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are employed. These additives act as nucleophilic catalysts, intercepting the initial active intermediate to form a more stable but still highly reactive activated ester. This new intermediate is less prone to racemization and reacts cleanly with the amine to provide the desired amide.

Diagram 2: Mechanism of Carbodiimide Coupling with an Additive.

Data Presentation: Comparison of Common Coupling Reagents

| Reagent | Class | Advantages | Disadvantages | Cost |

| DCC | Carbodiimide | Inexpensive, effective | Potent skin sensitizer, urea byproduct is insoluble and can complicate purification[8] | Low |

| EDC·HCl | Carbodiimide | Water-soluble urea byproduct (easily removed by aqueous workup)[9][10] | More expensive than DCC, hygroscopic | Medium |

| HATU | Uronium | Very fast reaction rates, low racemization, effective for hindered substrates[6] | Expensive, generates potentially explosive benzotriazole byproducts | High |

| PyBOP | Phosphonium | Similar to HATU in effectiveness, stable solid[6][10] | Generates phosphine oxide byproducts, relatively high cost | High |

| T3P | Phosphonic Anhydride | High reactivity, clean reaction profile, byproducts are water-soluble[6] | Often requires a base, can be viscous and difficult to handle | Medium |

Chapter 2: Synthesis via Molecular Rearrangement

Certain classical name reactions provide elegant, albeit less common, pathways to benzamides through intramolecular rearrangements. These methods are powerful for specific substrate classes and offer unique synthetic disconnections.

The Beckmann Rearrangement

The Beckmann rearrangement transforms an oxime into an amide, typically under acidic conditions.[11][12] For benzamide synthesis, this involves the rearrangement of an acetophenone oxime or a related ketoxime.

Causality and Mechanistic Insight: The reaction is initiated by converting the oxime's hydroxyl group into a good leaving group, often by protonation with a strong acid (H₂SO₄, PCl₅).[13] The departure of this leaving group (water) creates an electron-deficient nitrogen atom. This triggers a concerted 1,2-migration of the group that is anti-periplanar to the leaving group from the carbon to the nitrogen.[11] The resulting nitrilium ion is then attacked by water, which, after tautomerization, yields the final amide product. The stereospecificity of the migration is a key feature of this reaction.

Diagram 3: Simplified Mechanism of the Beckmann Rearrangement.

Experimental Protocol: Beckmann Rearrangement of Acetophenone Oxime

-

Oxime Preparation: Acetophenone is reacted with hydroxylamine hydrochloride (NH₂OH·HCl) in the presence of a base like sodium acetate to form the corresponding oxime. The product is isolated and purified.[14]

-

Catalyst Preparation: A reaction accelerator, such as polyphosphoric acid (PPA) or fuming sulfuric acid, is prepared.[13][15]

-

Rearrangement: The purified acetophenone oxime is added portion-wise to the pre-heated acid catalyst (e.g., PPA at 100-120 °C) with vigorous stirring.

-

Reaction Quenching: After the reaction is complete (monitored by TLC), the hot mixture is carefully poured onto crushed ice, causing the amide product to precipitate.

-

Isolation: The solid product is collected by filtration, washed thoroughly with cold water and dilute sodium bicarbonate solution to remove residual acid, and then dried. Recrystallization from a suitable solvent (e.g., ethanol/water) yields the pure acetanilide.

The Schmidt Reaction

The Schmidt reaction provides a direct route to amides from ketones using hydrazoic acid (HN₃) in the presence of a strong acid catalyst.[16][17] It can also convert carboxylic acids directly into amines, which is a competing pathway.[18]

Causality and Mechanistic Insight: For a ketone substrate, the reaction begins with the acid-catalyzed addition of hydrazoic acid to the carbonyl, forming an azidohydrin intermediate. Similar to the Beckmann rearrangement, a protonated intermediate eliminates water to form a diazoiminium ion. This intermediate undergoes a 1,2-rearrangement with the expulsion of dinitrogen gas (N₂), a thermodynamically highly favorable process that drives the reaction. The resulting nitrilium ion is hydrolyzed to the amide.[16]

Chapter 3: Modern Catalytic and Atom-Economical Methods

Driven by the principles of green chemistry, modern synthetic efforts focus on minimizing waste and maximizing efficiency. Catalytic methods that avoid stoichiometric activating agents are at the forefront of this movement.

Catalytic Direct Amidation

This approach aims to achieve the ideal transformation—the direct coupling of a carboxylic acid and an amine with only water as the byproduct—under mild, catalytic conditions.[19]

Causality and Mechanistic Insight: Various catalysts, particularly those based on boron (e.g., arylboronic acids) and certain transition metals (e.g., Ti, Zr), have been shown to facilitate this reaction.[1][10][19] With boronic acid catalysts, the proposed mechanism involves the formation of a mixed anhydride between the boronic acid and the carboxylic acid. This intermediate is more reactive towards the amine than the parent carboxylic acid. The catalyst is regenerated in a cycle that formally removes water. These reactions often require elevated temperatures and a means of removing water (e.g., Dean-Stark apparatus or molecular sieves) to drive the equilibrium towards the product.

C-H Activation and Amidation

Transition-metal-catalyzed C–H activation is a powerful strategy that forges C-N bonds by directly functionalizing an otherwise inert C-H bond, typically on an aromatic ring.[20] This represents a paradigm shift from traditional cross-coupling reactions that require pre-functionalized starting materials like aryl halides.

Causality and Mechanistic Insight: These reactions typically employ a directing group on the substrate that coordinates to a metal center (e.g., Pd, Co, Ru), positioning it in close proximity to a specific C-H bond (often at the ortho position).[21][22] This leads to the formation of a metallacyclic intermediate in a key C-H activation step. This intermediate can then react with an "amidation agent" (such as a dioxazolone) to form the C-N bond and regenerate the catalyst. This method offers exceptional atom economy and provides access to novel benzamide analogues from simple, readily available arenes.[20]

Chapter 4: Building Complexity with Multicomponent Reactions (MCRs)

Multicomponent reactions are highly convergent processes where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the starting materials. They are exceptionally powerful for rapidly generating libraries of structurally diverse analogues.

The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is the quintessential MCR for producing peptide-like structures. It combines a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino amide.[23][24]

Causality and Mechanistic Insight: The reaction is believed to proceed through the initial formation of an imine from the aldehyde/ketone and the amine. The carboxylic acid protonates the imine, activating it for nucleophilic attack by the isocyanide carbon. This forms a nitrilium ion intermediate, which is then trapped intramolecularly by the carboxylate anion. A final, irreversible Mumm rearrangement of this adduct yields the stable di-amide product.[25] The speed and efficiency of this reaction in assembling complex products from simple building blocks are remarkable.

The Passerini Three-Component Reaction (P-3CR)

Discovered a century ago, the Passerini reaction is a three-component reaction between an aldehyde or ketone, a carboxylic acid, and an isocyanide, which yields an α-acyloxy carboxamide.[26][27]

Causality and Mechanistic Insight: Unlike the Ugi reaction, the Passerini reaction does not involve an amine. The mechanism is thought to involve hydrogen bonding between the carbonyl compound and the carboxylic acid, which activates the carbonyl for nucleophilic attack by the isocyanide.[27] The resulting nitrilium intermediate is trapped by the carboxylate, leading to the final product. This reaction is a highly efficient method for creating ester and amide functionalities simultaneously.

Diagram 4: Comparison of Ugi and Passerini Multicomponent Reactions.

Chapter 5: Strategic Synthesis Design

The choice of synthetic method is not arbitrary; it is a strategic decision based on a multi-faceted analysis of the target molecule and project goals.

-

For robust, large-scale synthesis of simple analogues: The acyl chloride method offers a cost-effective and high-yielding route, provided the substrate lacks sensitive functional groups.[]

-

For medicinal chemistry and discovery: Coupling reagents , especially EDC with additives like HOBt or Oxyma, provide the most versatile, reliable, and mild conditions for a wide range of substrates, prioritizing successful synthesis over cost.[7][9]

-

When starting from ketones or seeking unconventional disconnections: The Beckmann or Schmidt rearrangements can be powerful, though they are more substrate-specific and may require harsh conditions or hazardous reagents.[11][16]

-

For green chemistry and process development: Catalytic direct amidation is an attractive goal, minimizing waste streams, though catalyst optimization may be required.[19]

-

For late-stage functionalization or novel analogue design: C-H activation provides unparalleled efficiency and the ability to modify complex scaffolds without lengthy de novo synthesis.[20]

-

For rapid library synthesis and diversity generation: Multicomponent reactions like the Ugi and Passerini are unmatched in their ability to quickly generate a multitude of analogues from a set of basic building blocks.[25][26]

By understanding the causality behind each method—the nature of the activated intermediate, the driving force of the reaction, and the potential for side reactions—the research scientist can navigate the synthetic landscape with confidence and precision.

References

-

Benzamide synthesis via oxidative amidation of benzylamines and benzyl... ResearchGate. [Link]

-

Synthesis of benzamides through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation. ResearchGate. [Link]

-

Cobalt-Catalyzed C–H Activation/Annulation of Benzamides with Fluorine-Containing Alkynes: A Route to 3- and 4-Fluoroalkylated Isoquinolinones. PMC - NIH. [Link]

-

Synthesis of Benzamide Derivatives by the Reaction of Arenes and Isocyanides through a C–H Bond Activation Strategy. Who we serve. [Link]

-

Emerging Methods in Amide- and Peptide-Bond Formation. ResearchGate. [Link]

-

Design, Synthesis, Characterization, and Computational Studies on Benzamide Substituted Mannich Bases as Novel, Potential Antibacterial Agents. PMC - NIH. [Link]

-

AIM: TO PERFORM THE SYNTHESIS OF BENZAMIDE FROM BENZOYL CHLORIDE. Chapter: 16. [Link]

-

A Comparative Study of Amide-Bond Forming Reagents in Aqueous Media – Substrate Scope and Reagent Compatibility. ResearchGate. [Link]

-

Benzamide Preparation from Benzoic Acid. YouTube. [Link]

-

Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Life Improvement by Advancement in Nanosciences for Biomedical and Engineering Sector. [Link]

-

Synthesis of benzamide from benzyl chloride. Slideshare. [Link]

-

Schmidt Reaction. Chemistry LibreTexts. [Link]

-

A Classic Way of Forming Amide Bonds. Thieme. [Link]

-

Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. ResearchGate. [Link]

-

Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development - ACS Publications. [Link]

-

Beckmann Rearrangement. Master Organic Chemistry. [Link]

-

Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. PMC. [Link]

-

Ugi Reaction. Organic Chemistry Portal. [Link]

-

Mechanochemically-Assisted Passerini Reactions: A Practical and Convenient Method for the Synthesis of Novel α-Acyloxycarboxamide Derivatives. ResearchGate. [Link]

-

Substituted amide synthesis by amidation. Organic Chemistry Portal. [Link]

-

Amide synthesis by acylation. Organic Chemistry Portal. [Link]

-

Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. RSC Publishing. [Link]

-

Methods for amide bond synthesis. ResearchGate. [Link]

-

Schmidt Reaction. Organic Chemistry Portal. [Link]

-

The 100 facets of the Passerini reaction. Chemical Science (RSC Publishing). [Link]

-

The Mechanochemical Beckmann Rearrangement: An Eco-efficient “Cut-and-Paste” Strategy to Design the “Good Old Amide Bond”. ACS Publications. [Link]

-

N-Hydroxyimide Ugi Reaction toward α-Hydrazino Amides. ACS Publications. [Link]

-

C–H functionalization with benzamide 1a, butadiene 2a and diverse... ResearchGate. [Link]

-

Catalytic Amidation. University College London. [Link]

-

Passerini Reaction. YouTube. [Link]

-

TiF4-catalyzed direct amidation of carboxylic acids and amino acids with amines. Springer. [Link]

-

Expanding the Chemical Space of Drug-like Passerini Compounds: Can α-Acyloxy Carboxamides Be Considered Hard Drugs? NIH. [Link]

-

catalyzed C–H bond amidations using cyclic. ORGANIC CHEMISTRY FRONTIERS. [Link]

-

Ugi bisamides based on pyrrolyl-β-chlorovinylaldehyde and their unusual transformations. Beilstein Journals. [Link]

-

Passerini Reaction. Organic Chemistry Portal. [Link]

- Reaction accelerator for rearrangement of oxime to amide and process for...

-

Schmidt Reaction. YouTube. [Link]

-

NOVEL APPROACHES FOR CATALYTIC DIRECT AMIDE FORMATION. Durham e-Theses. [Link]

-

Synthesis & Characterization of Heterocyclic Amide Derivative via Ugi Reaction. Semantic Scholar. [Link]

-

Beckmann Rearrangement. YouTube. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 5. nanobioletters.com [nanobioletters.com]

- 6. Catalytic Amidation [catalyticamidation.info]

- 7. pubs.acs.org [pubs.acs.org]

- 8. thieme-connect.com [thieme-connect.com]

- 9. bachem.com [bachem.com]

- 10. TiF 4 -catalyzed direct amidation of carboxylic acids and amino acids with amines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01943H [pubs.rsc.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. youtube.com [youtube.com]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. US5225547A - Reaction accelerator for rearrangement of oxime to amide and process for producing amides by rearrangement of oximes - Google Patents [patents.google.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. youtube.com [youtube.com]

- 18. Schmidt Reaction [organic-chemistry.org]

- 19. NOVEL APPROACHES FOR CATALYTIC DIRECT AMIDE FORMATION - Durham e-Theses [etheses.dur.ac.uk]

- 20. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 21. Cobalt-Catalyzed C–H Activation/Annulation of Benzamides with Fluorine-Containing Alkynes: A Route to 3- and 4-Fluoroalkylated Isoquinolinones - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.rsc.org [pubs.rsc.org]

- 23. Ugi Reaction [organic-chemistry.org]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 26. The 100 facets of the Passerini reaction - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03810A [pubs.rsc.org]

- 27. Passerini Reaction [organic-chemistry.org]

The Multifaceted Mechanisms of Nitrobenzamide Compounds in Biological Systems: A Technical Guide for Researchers

Introduction: The Versatility of the Nitrobenzamide Scaffold

Nitrobenzamide derivatives represent a compelling class of small molecules that have garnered significant attention in medicinal chemistry and drug development. The incorporation of a nitro group onto the benzamide scaffold gives rise to a remarkable diversity of biological activities, ranging from anticancer and antimicrobial to antipsychotic effects.[1] This guide provides an in-depth exploration of the core mechanisms of action through which nitrobenzamide compounds exert their effects on biological systems. We will delve into their roles as inhibitors of histone deacetylases (HDACs), antagonists of dopamine receptors, hypoxia-activated prodrugs, and inhibitors of tubulin polymerization. This document is intended for researchers, scientists, and drug development professionals, offering not only a synthesis of current knowledge but also practical, field-proven insights into the experimental methodologies used to investigate these mechanisms.

Part 1: Histone Deacetylase (HDAC) Inhibition: Epigenetic Modulation by Nitrobenzamides